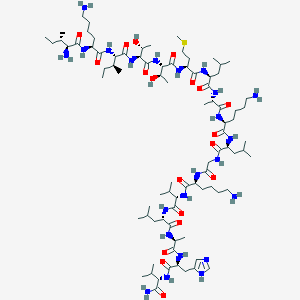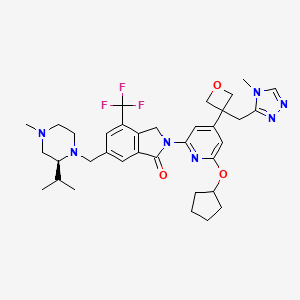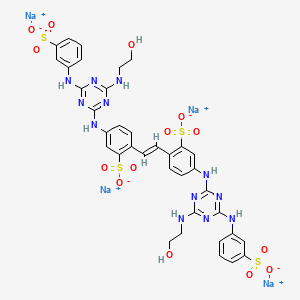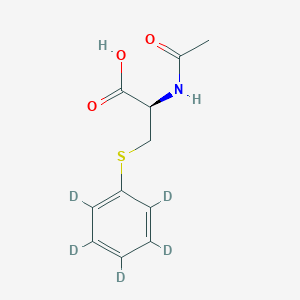
S-Phenyl-d5-mercapturic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-Phenyl-d5-mercapturic Acid: is a deuterated analog of S-Phenylmercapturic Acid. It is a stable isotope-labeled compound with the molecular formula C11H8D5NO3S and a molecular weight of 244.32 g/mol . This compound is primarily used in scientific research as a metabolite and tracer for quantitation during drug development processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: S-Phenyl-d5-mercapturic Acid can be synthesized through the reaction of deuterated benzene with cysteine. The reaction involves the formation of a thioether bond between the phenyl group and the cysteine residue. The reaction conditions typically include the use of a suitable solvent, such as dimethylformamide (DMF), and a catalyst to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound involves the large-scale synthesis of deuterated benzene, followed by its reaction with cysteine under controlled conditions. The process requires precise control of temperature, pressure, and reaction time to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: S-Phenyl-d5-mercapturic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Brominated or nitrated derivatives of the phenyl group.
Aplicaciones Científicas De Investigación
S-Phenyl-d5-mercapturic Acid is widely used in scientific research, including:
Chemistry: As a stable isotope-labeled compound, it is used as a tracer for quantitation in analytical chemistry.
Biology: It serves as a biomarker for benzene exposure in humans, aiding in the study of benzene metabolism and toxicity.
Medicine: The compound is used in pharmacokinetic studies to understand the metabolism and distribution of drugs.
Industry: It is employed in the development of new drugs and the study of drug interactions.
Mecanismo De Acción
The mechanism of action of S-Phenyl-d5-mercapturic Acid involves its incorporation into metabolic pathways as a stable isotope-labeled analog. It acts as a tracer, allowing researchers to track the metabolism and distribution of compounds in biological systems. The deuterium atoms in the compound provide a distinct signal in mass spectrometry, facilitating accurate quantitation .
Comparación Con Compuestos Similares
S-Phenylmercapturic Acid: The non-deuterated analog of S-Phenyl-d5-mercapturic Acid.
S-Benzylmercapturic Acid: Another mercapturic acid derivative with a benzyl group instead of a phenyl group.
Uniqueness: this compound is unique due to its deuterium labeling, which provides enhanced stability and distinct mass spectrometric properties. This makes it particularly valuable in pharmacokinetic studies and as a biomarker for benzene exposure .
Propiedades
Fórmula molecular |
C11H13NO3S |
|---|---|
Peso molecular |
244.32 g/mol |
Nombre IUPAC |
(2R)-2-acetamido-3-(2,3,4,5,6-pentadeuteriophenyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C11H13NO3S/c1-8(13)12-10(11(14)15)7-16-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,12,13)(H,14,15)/t10-/m0/s1/i2D,3D,4D,5D,6D |
Clave InChI |
CICOZWHZVMOPJS-ZYMAPILLSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1[2H])[2H])SC[C@@H](C(=O)O)NC(=O)C)[2H])[2H] |
SMILES canónico |
CC(=O)NC(CSC1=CC=CC=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4S)-5-[[(2S)-1-[[(2S,3S)-1-[(2S)-2-[[(2S)-4-amino-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-1,4-dioxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoic acid](/img/structure/B12372284.png)
![N-hydroxy-6-[[3-methyl-4-[(2-methyl-3-phenylphenyl)methoxy]phenyl]methylamino]hexanamide](/img/structure/B12372292.png)
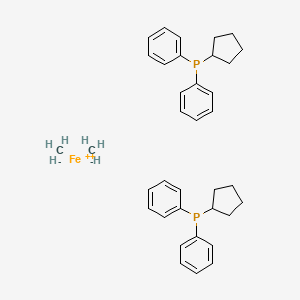
![Tert-butyl 4-[4-[5-amino-6-(phenylcarbamoyl)pyrazin-2-yl]benzoyl]piperazine-1-carboxylate](/img/structure/B12372305.png)
![sodium;5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[6-[2-[[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-hydroxyphosphoryl]oxyethylamino]-6-oxohexyl]pentanimidate](/img/structure/B12372313.png)
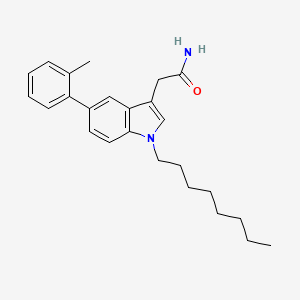

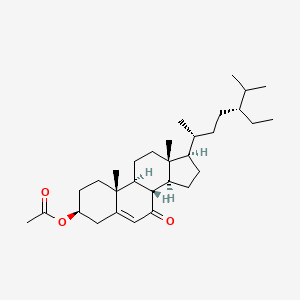
![4-[(3-acetyl-2-oxochromen-6-yl)diazenyl]benzenesulfonamide](/img/structure/B12372331.png)

